3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine
Description
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-[1-(2-methylprop-2-enyl)pyrazol-4-yl]propan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-9(2)7-13-8-10(6-12-13)4-3-5-11/h6,8H,1,3-5,7,11H2,2H3 |
InChI Key |
ZBBTWLFGBVFTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=C(C=N1)CCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine can be achieved through several methods. One common approach involves the alkylation of a pyrazole derivative with a suitable alkyl halide. For instance, the reaction of 1H-pyrazole with 2-methylallyl bromide in the presence of a base such as potassium carbonate can yield the desired product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles such as alkyl halides and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2-Methylallyl)-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Features
- Pyrazole Core : A five-membered aromatic ring with two nitrogen atoms, providing sites for hydrogen bonding and π-π interactions.
- Propan-1-amine Chain : A primary amine at position 4, enhancing solubility in acidic environments and enabling salt formation.
Synthetic Relevance
While direct synthesis details are unavailable, similar compounds (e.g., ) are synthesized via coupling reactions or Vilsmeier-Haack protocols, suggesting feasible routes for this compound .
Structural and Functional Analogues
The table below compares structural analogs, emphasizing substituent effects on properties:
Research Findings and Trends
Electronic and Steric Effects
- Isobutenyl Group : The allyl system in the target compound donates electrons, stabilizing positive charges in interactions. This contrasts with trifluoromethyl groups (), which withdraw electrons, altering binding affinities .
- Aromatic Substituents : Compounds with aryl groups (e.g., 4-chlorophenyl in ) exhibit stronger enzyme inhibition, suggesting the target’s isobutenyl may be optimized for specific targets .
Solubility and Bioavailability
Biological Activity
3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine is an organic compound notable for its diverse biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C10H17N3
- Molecular Weight: 179.26 g/mol
- IUPAC Name: 3-[1-(2-methylprop-2-enyl)pyrazol-4-yl]propan-1-amine
- Canonical SMILES: CC(=C)CN1C=C(C=N1)CCCN
Synthesis Methods
The synthesis of 3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine can be accomplished through several methods, primarily involving the alkylation of a pyrazole derivative. A typical synthetic route includes:
- Alkylation Reaction: Reacting 1H-pyrazole with 2-methylallyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like dimethylformamide (DMF) at elevated temperatures.
- Purification Techniques: Following synthesis, purification is often achieved through crystallization or chromatography to ensure high purity of the final product .
Biological Activity
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
The mechanism through which 3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine exerts its effects involves interaction with specific molecular targets, likely including enzymes and receptors. These interactions can modulate enzyme activity and influence metabolic pathways, which is critical for its pharmacological effects.
Antiproliferative Activity
Research has shown that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various human tumor cell lines. For instance, compounds structurally related to 3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine have been found to inhibit cell growth and induce apoptosis in cancer cells by targeting cell cycle regulators such as CDK proteins .
Case Studies and Research Findings
Several studies highlight the biological efficacy of pyrazole derivatives:
Applications in Drug Development
Given its biological activity, 3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine holds promise for development into therapeutic agents targeting cancer and possibly other diseases. Its unique structure allows for further modifications that could enhance efficacy and selectivity.
Q & A
Q. What synthetic routes are recommended for synthesizing 3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-step reactions. For example, a patent ( ) outlines a method using copper(I) bromide (CuBr) as a catalyst, cesium carbonate (Cs₂CO₃) as a base, and dimethyl sulfoxide (DMSO) as a solvent under controlled temperatures (e.g., 35°C for 48 hours). Key steps include:
Alkylation : Introducing the 2-methylprop-2-en-1-yl group to the pyrazole core.
Amination : Coupling the propan-1-amine moiety via nucleophilic substitution.
Optimization strategies:
Q. How can researchers characterize the structural and electronic properties of this compound to predict its reactivity?
- Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm substituent positions. For example, shifts near δ 8.8 ppm in NMR may indicate aromatic protons adjacent to electron-withdrawing groups .
- Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., [M+H] peaks).
- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amine N-H stretches near 3298 cm) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites .
Advanced Research Questions
Q. What methodologies are employed to assess the binding affinity and selectivity of this compound toward biological targets?
- Methodological Answer :
- In Vitro Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., kinases or GPCRs).
- Fluorescence Polarization : Quantify competitive displacement of fluorescent ligands.
- Structure-Activity Relationship (SAR) Analysis : Compare analogs (see Table 1) to identify critical substituents. For example, bulky groups like 2-methylprop-2-en-1-yl may enhance hydrophobic interactions but reduce solubility .
- Molecular Docking : Use software like AutoDock to simulate binding poses and identify key residues (e.g., hydrogen bonds with catalytic lysines) .
Table 1 : Comparative Binding Affinity of Pyrazole Derivatives
| Compound Substituent | Target Protein | (nM) | Reference |
|---|---|---|---|
| 2-methylprop-2-en-1-yl | Kinase A | 12.3 ± 1.2 | |
| Propan-2-yl | Kinase A | 45.6 ± 3.8 | |
| Fluorinated alkyl | Kinase B | 8.9 ± 0.9 |
Q. How can contradictory data in interaction studies between similar pyrazole derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Variability in buffer pH or ionic strength (e.g., Tris-HCl vs. HEPES).
- Substituent Effects : Electron-donating groups (e.g., methoxy) may enhance binding in some assays but reduce cell permeability.
Resolution strategies:
Orthogonal Assays : Validate SPR results with isothermal titration calorimetry (ITC) to confirm enthalpy-driven binding .
Metabolic Stability Testing : Use liver microsomes to assess if contradictory in vitro/in vivo results stem from rapid degradation .
Crystallography : Resolve co-crystal structures to identify binding modes (e.g., used X-ray diffraction to clarify ligand-protein interactions) .
Q. What strategies are effective in designing analogs to improve pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 2-methylprop-2-en-1-yl group with a cyclopropyl ring to reduce metabolic oxidation while retaining steric bulk .
- Prodrug Design : Introduce ester linkages to the propan-1-amine moiety for enhanced oral bioavailability .
- Solubility Optimization : Incorporate polar groups (e.g., hydroxyl or tertiary amines) without disrupting target binding (see Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
